molecular formula C12H12BrN3O2 B4654432 4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide

4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B4654432
M. Wt: 310.15 g/mol
InChI Key: NPYHMHJWZRSSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BML-210 and has a molecular weight of 337.27 g/mol.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation and migration of cancer cells, and improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and specificity. It can be used at low concentrations, and its effects can be easily measured. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research of 4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide. One of the directions is to study its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, the synthesis of analogs of this compound could lead to the discovery of new compounds with even greater potency and specificity.
Conclusion:
In conclusion, 4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide is a compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antidiabetic properties. It has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-7-5-8(18-2)3-4-10(7)15-12(17)11-9(13)6-14-16-11/h3-6H,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYHMHJWZRSSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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